Physicochemical properties and characterization of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol
Physicochemical properties and characterization of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol
An In-depth Technical Guide to the Physicochemical Properties and Characterization of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties and characterization of the novel compound, 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive profile. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, purification, and analytical characterization of this and similar azetidine-containing compounds. The azetidine ring is a valuable scaffold in medicinal chemistry, and the incorporation of a trifluoromethylphenyl group can significantly enhance a molecule's metabolic stability and binding affinity.[1][2][3]
Introduction: The Significance of the Azetidine Scaffold and Trifluoromethyl Moiety
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[2][4] Their strained ring system imparts a unique three-dimensional character, offering a desirable vector for substituent placement in drug design. The incorporation of an azetidine moiety can lead to improved physicochemical properties such as solubility and metabolic stability when compared to more flexible aliphatic chains or larger ring systems.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine scaffold, highlighting its therapeutic relevance.[1][2]
The trifluoromethyl (CF3) group is a common substituent in modern pharmaceuticals.[3] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] The CF3 group often enhances metabolic stability by blocking sites of oxidation and can improve a compound's binding affinity to its biological target through various non-covalent interactions.[3] The combination of an azetidine-3-ol core with a 4-(trifluoromethyl)phenyl substituent, as in the title compound, presents a promising scaffold for the development of novel therapeutics.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol. These values are estimated based on the properties of structurally related compounds and the known effects of the constituent functional groups.
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₁₀H₁₀F₃NO | Based on the chemical structure. |
| Molecular Weight | 217.19 g/mol | Calculated from the molecular formula. A similar compound, 3-(2-(Trifluoromethyl)phenyl)azetidin-3-ol, has a molecular weight of 217.19 g/mol .[5] |
| Physical Form | Solid | Azetidin-3-ol derivatives are often solids at room temperature. For example, 3-(trifluoromethyl)azetidin-3-ol hydrochloride is a solid.[6] |
| Melting Point | 100-150 °C | The melting point will be influenced by the crystalline packing, which is affected by the rigid azetidine ring and the phenyl group. This is a broad estimation. |
| Boiling Point | > 300 °C | High boiling point is expected due to the polar alcohol and amine functionalities, as well as the molecular weight. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol). Limited solubility in water. | The hydroxyl and amine groups will contribute to solubility in polar solvents. The trifluoromethylphenyl group will increase lipophilicity, likely reducing water solubility. The trifluoromethyl group generally increases lipophilicity.[3] |
| pKa | Amine (NH): ~8-9; Alcohol (OH): ~14-15 | The pKa of the azetidine nitrogen is expected to be slightly lower than that of a typical acyclic secondary amine due to ring strain. The alcohol pKa is expected to be similar to other tertiary alcohols. |
| LogP | 1.5 - 2.5 | The trifluoromethylphenyl group significantly increases the lipophilicity (LogP). The Hansch π value for a CF3 group is +0.88.[3] This is a calculated estimate. |
Synthesis and Purification
A plausible synthetic route to 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol would involve the reaction of a suitable N-protected 3-azetidinone with a Grignard or organolithium reagent derived from 4-bromobenzotrifluoride, followed by deprotection.
Synthetic Workflow
Caption: Proposed synthetic pathway for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol.
Step-by-Step Protocol
-
Formation of the Organometallic Reagent:
-
To a solution of 4-bromobenzotrifluoride in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (for Grignard) or a solution of n-butyllithium (for organolithium) at a controlled temperature (typically 0 °C to room temperature).
-
Stir the mixture until the magnesium is consumed or the lithiation is complete. The successful formation of the organometallic reagent is the critical first step.
-
-
Nucleophilic Addition to N-Protected 3-Azetidinone:
-
Dissolve N-Boc-3-azetidinone (a common commercially available starting material) in an anhydrous aprotic solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Slowly add the freshly prepared 4-(trifluoromethyl)phenyl Grignard or organolithium reagent to the azetidinone solution.
-
Allow the reaction to stir at low temperature for a specified time before gradually warming to room temperature.
-
-
Work-up and Isolation of the Intermediate:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected intermediate.
-
-
Purification of the Intermediate:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Deprotection:
-
If an N-Boc protecting group is used, it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
-
If an N-benzyl protecting group is used, it can be removed by catalytic hydrogenation (e.g., H₂, Pd/C in ethanol).
-
-
Final Purification:
-
After deprotection and work-up, the final product can be purified by crystallization or column chromatography to yield 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol.
-
Spectroscopic and Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the analysis of novel small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and azetidine protons.
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Azetidine Protons: The methylene (CH₂) protons of the azetidine ring will likely appear as multiplets in the region of δ 3.0-4.5 ppm. The exact chemical shifts and coupling patterns will depend on the ring conformation and the nature of the nitrogen substituent (if any).
-
Hydroxyl Proton: A broad singlet for the OH proton, the chemical shift of which will be concentration and solvent dependent.
-
Amine Proton: A broad singlet for the NH proton, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR will provide information on the number and type of carbon atoms.
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Trifluoromethyl Carbon: A quartet around δ 120-130 ppm with a large ¹JCF coupling constant.
-
Azetidine Carbons: The carbon bearing the hydroxyl and phenyl groups (C3) will be in the range of δ 60-80 ppm, while the other two azetidine carbons (C2 and C4) will be in the range of δ 40-60 ppm.
-
-
¹⁹F NMR: The fluorine NMR is a sensitive technique for characterizing fluorinated compounds.
-
A singlet is expected for the CF₃ group, with a chemical shift typically between -60 and -65 ppm relative to a standard like CFCl₃.[7]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): This will be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The expected exact mass can be calculated from the molecular formula.
-
Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique and is expected to show a prominent protonated molecular ion peak [M+H]⁺. EI-MS, a harder ionization technique, may show fragmentation patterns corresponding to the loss of water, or cleavage of the azetidine ring. A characteristic fragment would likely be the tropylium ion of the trifluoromethylphenyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong absorption bands in the 1000-1400 cm⁻¹ region, characteristic of the CF₃ group.[8]
-
C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range.
-
C-O Stretch: An absorption in the 1050-1150 cm⁻¹ range for the tertiary alcohol.
Characterization Workflow
Caption: A typical workflow for the characterization of a novel small molecule.
Potential Applications and Future Directions
The scaffold of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is of significant interest for drug discovery. The tertiary alcohol can serve as a hydrogen bond donor or acceptor, and the azetidine nitrogen can be further functionalized to modulate the compound's properties or to attach it to other molecular fragments. The trifluoromethylphenyl group is a well-established pharmacophore that can enhance metabolic stability and target affinity.[3] This compound could serve as a valuable building block for the synthesis of more complex molecules with potential applications in areas such as oncology, neuroscience, and infectious diseases, where azetidine-containing molecules have shown promise.[2][9]
Future work should focus on the actual synthesis and experimental characterization of this compound to validate the predicted properties. Furthermore, the exploration of its biological activity through in vitro and in vivo screening would be a logical next step to unlock its therapeutic potential.
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